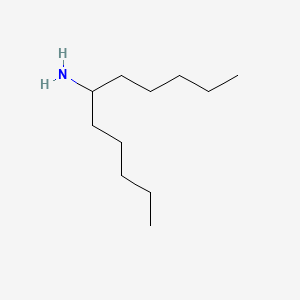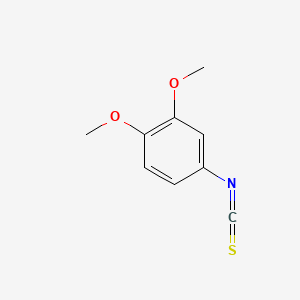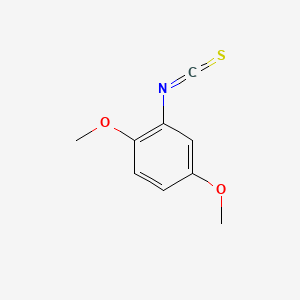
1,2-Diphenylpropane-1,2-diol
Overview
Description
1,2-Diphenylpropane-1,2-diol, also known as diphenylolpropane, is a versatile organic compound with a variety of uses in organic synthesis, scientific research, and laboratory experiments. Its structure is composed of two phenyl rings connected by a central ether linkage, and it is an important intermediate in the synthesis of many compounds.
Scientific Research Applications
Chemical Structure Elucidation
1,2-Diphenylpropane-1,2-diol derivatives have been identified in natural sources, such as Erythrina variegata. The study by Tanaka et al. (2002) involved isolating two compounds, eryvarinols A and B, and elucidating their structures, which are unique diphenylpropan-1,2-diols with a syringyl group (Tanaka et al., 2002).
Conformational Analysis
Research by Pojarlieff et al. (1982) focused on understanding the conformational preferences of various substituted 1,2-diphenylpropanes. This study used NMR and IR spectroscopy to analyze different conformations, contributing to the knowledge of molecular structures and interactions (Pojarlieff et al., 1982).
Microbial Resolution and Asymmetric Reduction
Yamamoto et al. (1987) explored the microbial resolution of 1,3-diphenylpropane-1,3-diol, demonstrating the potential for using microbial processes in the synthesis of optically active compounds. This research is significant in the field of stereochemistry and enantiomeric purity (Yamamoto et al., 1987).
Synthesis and Crystal Structure Analysis
Studies have been conducted on synthesizing novel compounds from this compound derivatives and analyzing their crystal structures. For instance, Feng (2013) synthesized 1,2-dis(1,3-diphenylpropan-2-yl)disulfane and determined its structure using various analytical methods (Feng, 2013).
Properties
IUPAC Name |
1,2-diphenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDNJQJZESZZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299884 | |
| Record name | 1,2-diphenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41728-16-9 | |
| Record name | NSC133508 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-diphenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)








![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

